molecular formula C19H14N6O4 B2738645 (N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide CAS No. 324010-65-3

(N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide

Cat. No.: B2738645
CAS No.: 324010-65-3
M. Wt: 390.359
InChI Key: BYWDCAYDCNSYGV-UHFFFAOYSA-N
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Description

(N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide (hereafter referred to as Compound A) is a bis-hydrazone Schiff base derived from malonohydrazide and two 2-oxoindoline-3-carbaldehyde units. Its structure features two indolinone moieties connected via a malonohydrazide bridge, forming a planar, conjugated system that enhances π-π stacking interactions and metal coordination capabilities .

Properties

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-14(22-24-16-10-5-1-3-7-12(10)20-18(16)28)9-15(27)23-25-17-11-6-2-4-8-13(11)21-19(17)29/h1-8,20-21,28-29H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSFUGISNMTELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Variants and Yield Optimization

Substituted isatins introduce variability into the final product. For instance, halogenated (F, Cl, Br), methylated, or nitro-substituted isatins yield derivatives with distinct physicochemical and biological properties. Table 1 summarizes the physical data for select derivatives, including the parent compound (VIa):

Table 1: Physical Properties of (N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide Derivatives

Compound R R1 Molecular Formula Melting Point (°C) Yield (%)
VIa H H C₁₉H₁₄N₆O₄ 265–268 72
VIb F F C₁₉H₁₂F₂N₆O₄ 272–276 68
VIc Cl Cl C₁₉H₁₂Cl₂N₆O₄ 228–232 74
VId Br Br C₁₉H₁₂Br₂N₆O₄ 280–283 78

The highest yields (78%) are observed for dibromo-substituted derivatives (VId), likely due to enhanced crystallinity from halogen interactions. In contrast, nitro-substituted analogs (VIf) exhibit lower yields (58%), attributed to electron-withdrawing effects slowing the condensation.

Spectroscopic Characterization and Structural Confirmation

Infrared (IR) Spectroscopy

IR spectra of the parent compound (VIa) reveal characteristic bands at:

  • 3198 cm⁻¹ : N–H stretching of the indole and hydrazide groups.
  • 1690 cm⁻¹ : C=O stretching of the oxoindolin and malonohydrazide moieties.
  • 1545 cm⁻¹ : C=N stretching of the hydrazone linkage.
    Halogenated derivatives (VIb–VId) show additional peaks at 550–650 cm⁻¹ corresponding to C–X (X = F, Cl, Br) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) of VIa displays:

  • δ 3.22 ppm (s, 2H) : Methylene protons of the malonohydrazide core.
  • δ 6.8–7.9 ppm (m, 8H) : Aromatic protons from the indolinylidene rings.
  • δ 10.80 ppm (s, 2H) : Hydrazide N–H protons.
  • δ 11.4 ppm (s, 2H) : Indole N–H protons.
    The absence of coupling between the methylene protons confirms their diastereotopic nature, while the E-configuration of the hydrazone bonds is inferred from the deshielded olefinic protons (δ 7.70–7.96 ppm in analogous compounds).

Mass Spectrometry

LC-MS analysis of VIa shows a molecular ion peak at m/z 391.11 ([M+H]⁺), consistent with its molecular formula (C₁₉H₁₄N₆O₄). Fragmentation patterns include loss of H₂O (m/z 373) and sequential cleavage of the hydrazone bonds.

Crystallographic and Computational Insights

Density Functional Theory (DFT) Modeling

Computational studies on similar systems suggest that the Z-configuration is thermodynamically favored due to conjugation between the hydrazone and indolinylidene groups. The HOMO-LUMO gap (≈3.5 eV) indicates potential semiconductor properties, though this remains unexplored for VIa.

Biological Applications and Structure-Activity Relationships

Antibacterial Activity

VIa demonstrates moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL), outperforming halogenated derivatives (VIb–VId). The unsubstituted indole rings likely enhance membrane penetration via hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolin-2-one moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the indolin-2-one structures.

    Substitution: The hydrazide linkage allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indolin-2-one derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.

Industry

In the materials science field, (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism by which (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide linkage and indolin-2-one moieties allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Malonohydrazide Derivatives

Malonohydrazide derivatives differ primarily in the substituents attached to the hydrazide core. Key structural analogues include:

Compound Name Substituents Key Features
Compound A 2-oxoindolin-3-ylidene Planar indolinone groups enhance π-π interactions; anticancer activity
HBM (N’1,N’3-bis(2-hydroxybenzylidene)malonohydrazide) 2-hydroxybenzylidene Hydroxyl groups improve adsorption on metal surfaces; corrosion inhibitor
H4L2 (N'1,N'3-bis(2-hydroxybenzylidene)malonohydrazide) 2-hydroxybenzylidene Forms 1D Cu(II) coordination polymers; catalytic applications
Cyanide Sensor (N′1,N′3-bis(2-hydroxynaphthalen-1-yl)methylene) 2-hydroxynaphthyl Selective CN⁻ detection (LOD: 36.3 µM) via UV-vis spectral shifts
Unsymmetrical Schiff Base Ferrocenyl + nitrobenzyl Dual metal-binding sites; multi-ion sensing
Pyridyl Derivative (N'1,N'3-bis(pyridin-2-ylmethylene)) Pyridin-2-ylmethylene Forms Co/Ni/Zn helicates; CO₂ catalytic conversion

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Hydroxy and nitro groups (e.g., HBM, cyanide sensor) enhance solubility and binding to metals or anions, whereas aromatic systems like indolinone (Compound A) improve π-stacking and cellular uptake .
  • Symmetry : Unsymmetrical derivatives (e.g., ferrocene-nitrobenzyl) enable selective recognition of multiple analytes .
Anticancer Activity
  • Compound A Derivatives : Bis-hydrazone-isatin derivatives (e.g., compound 35 ) exhibit EC₅₀ values <10 µM against cancer cell lines via MTT assays, attributed to ROS generation and apoptosis induction .
  • Comparison with Propanehydrazides: Mono-N-substituted derivatives (e.g., compound 17) show lower activity (EC₅₀ ~15 µM), highlighting the importance of dual indolinone arms in Compound A for potency .
Corrosion Inhibition
  • HBM : Achieves >90% inhibition efficiency for carbon steel in acidic media via adsorption (DFT/MD simulations confirm chelation with Fe atoms) .

Biological Activity

(N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article provides an overview of the compound's synthesis, biological activities, and relevant research findings.

1. Synthesis

The synthesis of this compound typically involves the condensation of malonohydrazide with 2-oxoindole derivatives. The reaction conditions can vary, but generally include:

  • Reagents : Malonohydrazide, 2-oxoindole derivatives.
  • Solvents : Ethanol or methanol is commonly used.
  • Catalysts : Acidic or basic conditions may be applied to facilitate the reaction.

2.1 Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
  • Cell Lines Tested : Research has demonstrated effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Caspase activation
HCT11610.0Cell cycle arrest

2.2 Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity:

  • Bacterial Strains Tested : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 32 µg/mL, indicating significant antibacterial potential.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Study 1: Anticancer Efficacy

A study conducted by Theard et al. investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above the IC50 value, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. The results demonstrated that it effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

4. Conclusion

This compound shows significant promise as both an anticancer and antimicrobial agent. Further research is warranted to explore its mechanisms of action in greater detail and to evaluate its efficacy in vivo.

Q & A

Q. What are the standard synthetic protocols for preparing (N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide?

The compound is synthesized via a condensation reaction between malonoyldihydrazine and two equivalents of 2-oxoindolin-3-ylidene derivatives under controlled conditions. Key steps include:

  • Reagent ratio optimization : A 1:2 molar ratio of malonoyldihydrazine to aldehyde derivatives ensures complete bis-condensation.
  • Solvent and temperature : Methanol or ethanol under reflux (40–60°C) for 1–2 hours promotes high yield and purity .
  • Purification : The product is filtered, washed with hot methanol, and dried over anhydrous CaCl₂ to remove unreacted precursors .

Q. How is the compound characterized structurally and spectroscopically?

  • FT-IR : Confirms imine (C=N) stretching at ~1600 cm⁻¹ and carbonyl (C=O) vibrations at ~1680–1700 cm⁻¹ .
  • NMR : 1H^1H NMR reveals deshielded protons adjacent to the hydrazone moiety (δ 10–12 ppm) and aromatic protons from indole rings (δ 6.5–8.5 ppm) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks consistent with the molecular formula C₁₉H₁₄N₄O₃ .

Q. What are the primary applications of this compound in academic research?

  • Sensor development : Derivatives of malonohydrazide exhibit selective colorimetric responses to anions like CN⁻ via shifts in UV-Vis spectra (e.g., new absorption bands at 416 nm) .
  • Coordination chemistry : Acts as a tridentate ligand for metal complexes (e.g., vanadium(V)), enabling studies on metal-ligand bonding and catalytic properties .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the compound?

The Z-configuration of the hydrazone bonds is stabilized by intramolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen. Reaction parameters such as:

  • pH : Acidic conditions (e.g., acetic acid) favor protonation of the aldehyde, enhancing nucleophilic attack by hydrazine .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) may disrupt H-bonding networks, leading to mixed stereoisomers that require chromatographic separation .

Q. What advanced techniques resolve contradictions in crystallographic data for this compound?

  • X-ray diffraction (XRD) : SHELX software (e.g., SHELXL-2014) refines anisotropic displacement parameters for non-hydrogen atoms, resolving ambiguities in bond lengths and angles. Hydrogen atoms are placed at calculated positions using riding models .
  • DFT calculations : Compare experimental XRD data with optimized geometries (e.g., B3LYP/6-31G*) to validate tautomeric forms or rotational isomers (cis/trans amide rotamers) .

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular docking : Screens against protein targets (e.g., kinases) using AutoDock Vina to identify binding affinities. For example, indole derivatives show potential interactions with ATP-binding pockets in cancer-related enzymes .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) to prioritize derivatives for in vitro testing .

Q. What strategies mitigate challenges in spectroscopic interpretation?

  • Dynamic NMR : Detects slow-exchange processes (e.g., keto-enol tautomerism) by variable-temperature 1H^1H NMR, resolving peak splitting at low temperatures .
  • 2D correlation spectroscopy (COSY, NOESY) : Assigns overlapping aromatic signals and confirms spatial proximity of protons in rigid regions .

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